![molecular formula C7H6F3NS B3039250 2-Fluoro-4-difluoromethylthioaniline CAS No. 100280-11-3](/img/structure/B3039250.png)
2-Fluoro-4-difluoromethylthioaniline
Overview
Description
“2-Fluoro-4-difluoromethylthioaniline” is likely a fluoroaniline derivative. Fluoroanilines are a class of organic compounds that contain a fluorine atom attached to an aniline . They are used in the preparation of various pharmaceuticals and agrochemicals .
Synthesis Analysis
While specific synthesis methods for “2-Fluoro-4-difluoromethylthioaniline” were not found, fluoroanilines can generally be prepared by various methods, including electrophilic fluorination and nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of “2-Fluoro-4-difluoromethylthioaniline” would likely involve a benzene ring (due to the aniline component) with fluorine and difluoromethylthio substituents .Chemical Reactions Analysis
Fluoroanilines, in general, can participate in various chemical reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions .Scientific Research Applications
Electrophilic Fluorination Reagents
2-Fluoro-4-difluoromethylthioaniline is closely related to the family of compounds utilized as electrophilic fluorination reagents in organic synthesis. Electrophilic fluorination is a critical strategy in the synthesis of fluorine-containing compounds, which are increasingly important in pharmaceuticals, agrochemicals, and materials sciences due to their unique properties such as high lipophilicity and chemical stability. Research has led to the development of new, highly reactive electrophilic fluorination reagents that allow for the efficient introduction of fluorine atoms into target molecules, often at a late stage of synthesis, which is particularly valuable in drug development. These advancements provide chemists with powerful tools to incorporate fluorine, a small but significantly electronegative atom, into organic compounds, thus altering their physical, chemical, and biological properties in desirable ways (Shao et al., 2015).
N-Fluoro Amines in Organic Synthesis
Another application closely related to 2-Fluoro-4-difluoromethylthioaniline involves N-fluoro amines and their analogs as fluorinating reagents in organic synthesis. These compounds, classified into neutral and ionic reagents, have been systematically studied and applied for the fluorination of various organic compounds. Their structure and solvent nature significantly influence their fluorinating activity, offering a wide range of possibilities for the selective introduction of fluorine atoms into organic molecules. The development and application of these reagents underscore the importance of fluorine chemistry in enhancing the efficacy and selectivity of organic synthesis processes, with implications for drug development, agrochemicals, and material sciences (Furin & Fainzil’berg, 2000).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(difluoromethylsulfanyl)-2-fluoroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NS/c8-5-3-4(12-7(9)10)1-2-6(5)11/h1-3,7H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBYSASGCHEGIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-difluoromethylthioaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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